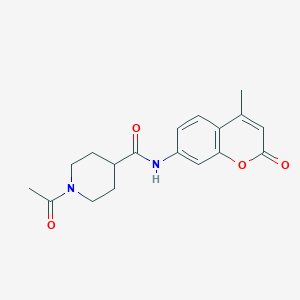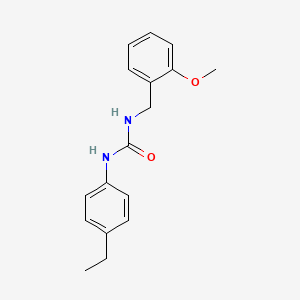![molecular formula C13H15ClN2O4S B4422666 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4422666.png)
4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole varies depending on its application. In medicine, it has been found to inhibit the activity of enzymes involved in inflammation and cancer cell growth. In agriculture, it acts as an inhibitor of plant growth by disrupting the biosynthesis of plant hormones. In material science, it acts as a building block for the synthesis of materials with specific properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it has been found to reduce inflammation and tumor growth in animal models. In agriculture, it has been found to inhibit plant growth and promote the growth of desirable plant traits. In material science, it has been used to create materials with specific properties such as conductivity and optical properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole in lab experiments include its versatility in different fields of research and its ability to exhibit specific properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole include further investigation of its potential applications in medicine, agriculture, and material science. In medicine, research could focus on its potential as a treatment for other diseases such as autoimmune disorders. In agriculture, research could focus on its potential use as a herbicide for specific crop species. In material science, research could focus on its potential use in creating materials with specific properties such as biodegradability and thermal stability.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in different fields of research.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been tested as a plant growth regulator and herbicide. In material science, it has been used as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
4-chloro-1-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c1-8-13(14)9(2)16(15-8)21(17,18)10-5-6-11(19-3)12(7-10)20-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXACBKIDAKVUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4422594.png)
![(2-isopropoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B4422600.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4422601.png)

![N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4422616.png)
![5-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4422624.png)
![4-({[(2-ethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4422631.png)
![4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B4422634.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4422636.png)

![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4422640.png)
![3-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4422661.png)
![methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4422663.png)